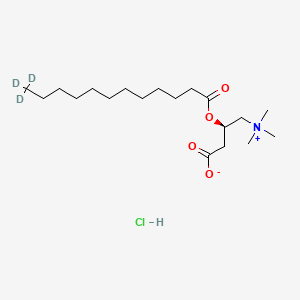
Lauroyl-L-carnitine-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauroyl-L-carnitine-d3 (hydrochloride) is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of L-carnitine, a naturally occurring amino acid derivative that plays a crucial role in the metabolism of fatty acids. The addition of a lauroyl group (a 12-carbon fatty acid chain) and the deuterium labeling make this compound particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lauroyl-L-carnitine-d3 (hydrochloride) typically involves the esterification of L-carnitine with lauroyl chloride in the presence of a base such as pyridine. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of Lauroyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Lauroyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-carnitine and lauric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The chloride ion in the hydrochloride salt can be substituted with other anions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles such as hydroxide ions or other halides.
Major Products
Hydrolysis: L-carnitine and lauric acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Different salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lauroyl-L-carnitine-d3 (hydrochloride) has a wide range of applications in scientific research:
Biochemistry: Used as a tracer in metabolic studies to understand the role of L-carnitine in fatty acid metabolism.
Pharmacology: Employed in drug development to study the pharmacokinetics and metabolism of L-carnitine derivatives.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: Utilized in the development of nutritional supplements and functional foods.
Mecanismo De Acción
The mechanism of action of Lauroyl-L-carnitine-d3 (hydrochloride) involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The lauroyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its pharmacokinetics and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lauroyl-L-carnitine: Similar structure but without deuterium labeling.
Dodecanoylcarnitine: Another name for Lauroyl-L-carnitine.
Lauroyl-L-carnitine-d9: Contains nine deuterium atoms instead of three.
Uniqueness
Lauroyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The presence of the lauroyl group also increases its lipophilicity, making it more effective in interacting with cellular membranes compared to non-labeled or differently labeled analogs .
Propiedades
Fórmula molecular |
C19H38ClNO4 |
|---|---|
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
(3R)-3-(12,12,12-trideuteriododecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i1D3; |
Clave InChI |
PDBBUDRTWRVCFN-AXKUZGSUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
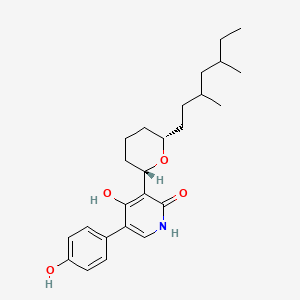
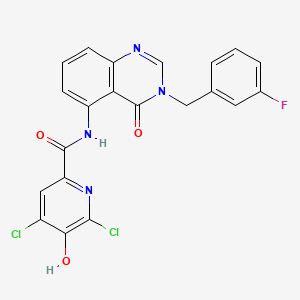
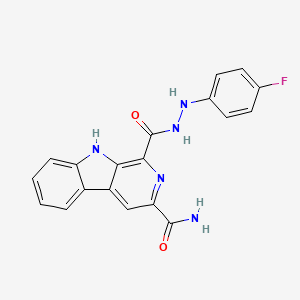
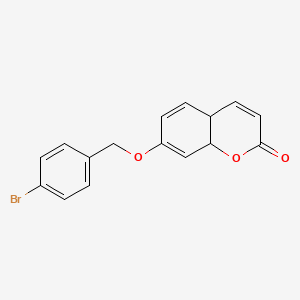
![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
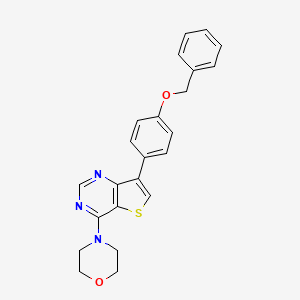
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
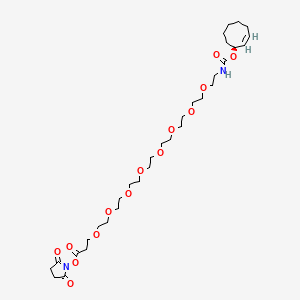

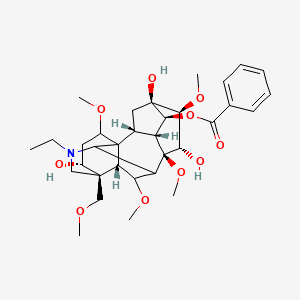
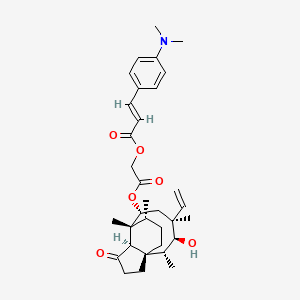
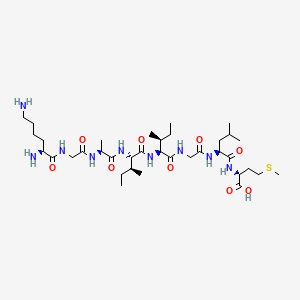
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
